methyl 3-trimethylsilylpropanoate
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Overview
Description
methyl 3-trimethylsilylpropanoate is an organic compound with the molecular formula C7H16O2Si. It is a derivative of propanoic acid where the hydrogen atom in the carboxyl group is replaced by a trimethylsilyl group, and the carboxyl group is esterified with methanol. This compound is known for its unique chemical properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
methyl 3-trimethylsilylpropanoate can be synthesized through the esterification of propanoic acid with methanol in the presence of a trimethylsilylating agent. One common method involves the reaction of propanoic acid with trimethylsilyl chloride (TMSCl) and methanol under acidic conditions. The reaction typically proceeds as follows:
CH3CH2COOH+TMSCl+CH3OH→CH3CH2COOTMS+HCl+H2O
Industrial Production Methods
In industrial settings, the production of propanoic acid, 3-(trimethylsilyl)-, methyl ester may involve continuous flow processes where propanoic acid and methanol are reacted with a trimethylsilylating agent in the presence of a catalyst. The reaction conditions are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
methyl 3-trimethylsilylpropanoate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to propanoic acid and methanol in the presence of water and an acid or base catalyst.
Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized products.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Nucleophiles such as halides or amines.
Major Products Formed
Hydrolysis: Propanoic acid and methanol.
Oxidation: Propanoic acid or other oxidized derivatives.
Substitution: Various substituted propanoic acid derivatives.
Scientific Research Applications
methyl 3-trimethylsilylpropanoate is used in a wide range of scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a protecting group for carboxylic acids.
Biology: In the study of metabolic pathways and enzyme reactions involving ester hydrolysis.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which propanoic acid, 3-(trimethylsilyl)-, methyl ester exerts its effects involves the interaction of the ester group with various molecular targets. The ester group can undergo hydrolysis to release propanoic acid and methanol, which can then participate in further biochemical reactions. The trimethylsilyl group can also be involved in protecting carboxylic acids from unwanted reactions during synthetic processes.
Comparison with Similar Compounds
Similar Compounds
Propanoic acid, trimethylsilyl ester: Similar structure but without the methyl ester group.
Isobutyric acid, 3-trimethylsilyloxy-trimethylsilyl ester: Similar structure with an additional trimethylsilyloxy group.
Propanoic acid, 3-methoxy-, methyl ester: Similar ester structure but with a methoxy group instead of a trimethylsilyl group.
Uniqueness
methyl 3-trimethylsilylpropanoate is unique due to the presence of both the trimethylsilyl and methyl ester groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and research applications.
Properties
CAS No. |
18296-04-3 |
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Molecular Formula |
C7H16O2Si |
Molecular Weight |
160.29 g/mol |
IUPAC Name |
methyl 3-trimethylsilylpropanoate |
InChI |
InChI=1S/C7H16O2Si/c1-9-7(8)5-6-10(2,3)4/h5-6H2,1-4H3 |
InChI Key |
YLXDTXVTBHDSAE-UHFFFAOYSA-N |
SMILES |
COC(=O)CC[Si](C)(C)C |
Canonical SMILES |
COC(=O)CC[Si](C)(C)C |
Synonyms |
3-(Trimethylsilyl)propanoic acid methyl ester |
Origin of Product |
United States |
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